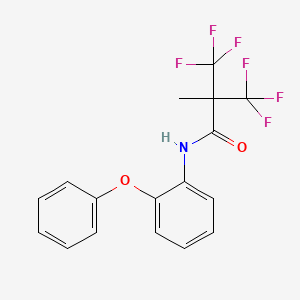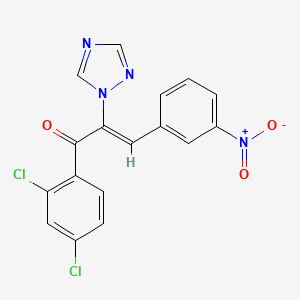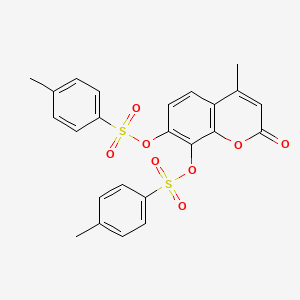
3,3,3-trifluoro-2-methyl-N-(2-phenoxyphenyl)-2-(trifluoromethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,3-trifluoro-2-methyl-N-(2-phenoxyphenyl)-2-(trifluoromethyl)propanamide is a synthetic organic compound characterized by the presence of trifluoromethyl groups and a phenoxyphenyl moiety. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-trifluoro-2-methyl-N-(2-phenoxyphenyl)-2-(trifluoromethyl)propanamide typically involves multi-step organic reactions. A common approach might include:
Formation of the phenoxyphenyl intermediate: This could involve the reaction of phenol with a halogenated benzene derivative under basic conditions.
Introduction of the trifluoromethyl groups: This step might involve the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Amidation reaction: The final step could involve the reaction of the intermediate with an amine under dehydrating conditions to form the amide bond.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the phenoxyphenyl moiety.
Reduction: Reduction reactions could target the amide group, potentially converting it to an amine.
Substitution: The trifluoromethyl groups might participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield phenolic derivatives, while reduction could produce amines.
Scientific Research Applications
Chemistry
The compound could be used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology
In biological research, the compound might be studied for its potential as a drug candidate, particularly for its interactions with biological targets.
Medicine
Medicinal applications could include its use as an active pharmaceutical ingredient (API) in the treatment of specific diseases, leveraging its unique chemical properties.
Industry
In industry, the compound might be used in the development of advanced materials, such as fluorinated polymers or coatings.
Mechanism of Action
The mechanism of action would depend on the specific application. In medicinal chemistry, it might involve binding to a specific enzyme or receptor, thereby modulating its activity. The trifluoromethyl groups could enhance the compound’s binding affinity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
- 3,3,3-trifluoro-2-methyl-N-(2-phenyl)-2-(trifluoromethyl)propanamide
- 3,3,3-trifluoro-2-methyl-N-(2-methoxyphenyl)-2-(trifluoromethyl)propanamide
Uniqueness
The presence of the phenoxyphenyl moiety in 3,3,3-trifluoro-2-methyl-N-(2-phenoxyphenyl)-2-(trifluoromethyl)propanamide might confer unique properties, such as enhanced lipophilicity or specific interactions with biological targets, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C17H13F6NO2 |
|---|---|
Molecular Weight |
377.28 g/mol |
IUPAC Name |
3,3,3-trifluoro-2-methyl-N-(2-phenoxyphenyl)-2-(trifluoromethyl)propanamide |
InChI |
InChI=1S/C17H13F6NO2/c1-15(16(18,19)20,17(21,22)23)14(25)24-12-9-5-6-10-13(12)26-11-7-3-2-4-8-11/h2-10H,1H3,(H,24,25) |
InChI Key |
AGEQJRMOLWJUGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1OC2=CC=CC=C2)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(E)-(2-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 4-nitrobenzoate](/img/structure/B11100660.png)

![4-[(2E)-2-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}hydrazinyl]-N-(4-fluorophenyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11100668.png)
![1-(8-bromo-4a-hydroxy-3-thioxo-2,3,4,4a-tetrahydro-5H-[1,2,4]triazino[5,6-b]indol-5-yl)ethanone](/img/structure/B11100669.png)
![Ethyl 2-amino-1-[4-(aminosulfonyl)phenyl]-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B11100675.png)
![{2-methoxy-6-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}acetic acid](/img/structure/B11100677.png)

![N-(1-Benzyl-2,3-dihydro-1H-pyrrolo[2,3-B]quinolin-4-YL)-2-[(3,4-dimethoxyphenethyl)(methyl)amino]acetamide](/img/structure/B11100689.png)

![4-[(E)-{2-[hydroxy(phenyl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl acetate](/img/structure/B11100710.png)

![3-[4-(2-Methylpropyl)phenyl]-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B11100724.png)
![1-(3,6-diiodo-9H-carbazol-9-yl)-3-[(4-ethoxyphenyl)amino]propan-2-ol](/img/structure/B11100726.png)

